molecular formula C8H6I2N2O B3295195 3,4-Diiodo-6-methoxy-1H-indazole CAS No. 887570-08-3

3,4-Diiodo-6-methoxy-1H-indazole

Cat. No. B3295195
CAS RN: 887570-08-3
M. Wt: 399.95 g/mol
InChI Key: PZWDBSYCOYRPRG-UHFFFAOYSA-N
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Description

3,4-Diiodo-6-methoxy-1H-indazole is a chemical compound with the molecular formula C8H6I2N2O . It is characterized by its light-yellow to yellow powder or crystal form . The compound contains two iodine atoms, a methoxy group, and an indazole ring system.


Synthesis Analysis

Several synthetic approaches have been explored for the preparation of indazoles, including metal-catalyzed reactions. Notably, a Cu(OAc)2-catalyzed facile synthesis of 1H-indazoles has been described. In this method, 2-(methylamino)benzonitrile reacts with an organometallic reagent to form N–H ketimine species, followed by Cu(OAc)2-catalyzed reaction to form N–N bonds in dimethyl sulfoxide (DMSO) under an oxygen atmosphere. This approach affords a wide variety of 1H-indazoles in good to excellent yields .


Molecular Structure Analysis

The molecular structure of 3,4-Diiodo-6-methoxy-1H-indazole consists of an indazole ring with two iodine atoms at positions 3 and 4, along with a methoxy group at position 6. The IUPAC name for this compound is 3,4-diiodo-6-methoxy-1H-indazole .


Physical And Chemical Properties Analysis

  • Storage Temperature : Keep in a dark place under an inert atmosphere at 0-8°C

Safety and Hazards

  • Flash Point : 241.6±27.3 °C

properties

IUPAC Name

3,4-diiodo-6-methoxy-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6I2N2O/c1-13-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWDBSYCOYRPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NNC(=C2C(=C1)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6I2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diiodo-6-methoxy-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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